(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one
Description
Properties
IUPAC Name |
(9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6,9,13H,1,4-5H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNXHQSAOHUNDA-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C=CC=N2)C(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, such as a substituted cycloheptanone, the compound undergoes a cyclization reaction to form the fused ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: It is used in biological studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 9th position plays a crucial role in its binding to enzymes and receptors, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a) Amine36
- Structure : Bulky amine derivative (undisclosed structure) used in Rimegepant synthesis.
- Synthesis : Engineered transaminase variants (19 mutations) achieved 99% conversion with >99.5% ee .
- Comparison : Unlike the target compound’s direct ATH route, Amine36 requires laborious enzyme mutagenesis. The Ru-catalyzed ATH method for (R)-9-hydroxy... offers superior scalability and lower catalyst loading (0.5 mol%) .
b) Benzimidazole Analogs (e.g., TY-11345)
- Structure : 2-[(6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole derivatives.
- Application : Proton pump inhibitors (PPIs) with superior in vivo activity to omeprazole .
- Comparison : While sharing the cyclohepta[b]pyridine core, the sulfinyl-benzimidazole moiety confers PPI activity, contrasting with the hydroxylated intermediate’s role in CGRP antagonism. Synthetic routes for PPIs involve sulfoxidation and benzimidazole coupling, differing from enantioselective ketone reduction .
c) Thieno[2,3-d]pyrimidine Derivatives
- Structure: 3-[(2-Substituted-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol derivatives.
- Application: Cytotoxic agents against colorectal adenoma (HC 29) and breast cancer (MDA) cell lines .
- Comparison : Thiophene and pyrimidine substitutions alter electronic properties, enabling DNA intercalation or kinase inhibition. Synthesis involves multi-step cyclocondensation, unlike the target compound’s single-step ATH process .
a) 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione
- Role : Precursor to (R)-9-hydroxy... with two carbonyl groups.
- Challenge : Selective reduction of the C9 ketone (proximal to pyridine nitrogen) without affecting C3. The Ru-catalyzed ATH achieves this via substrate-catalyst stereoelectronic matching .
- Comparison: Non-selective reduction (e.g., NaBH₄) would yield diastereomeric mixtures, necessitating costly purification .
b) 9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one
- Synthesis: Skraup reaction with hydroxylamine sulfate (140–150°C, 7 hours) yields amino derivatives .
- Comparison : Harsh acidic conditions limit functional group compatibility. The ATH route for (R)-9-hydroxy... operates under milder conditions (room temperature, aqueous formic acid) .
Enantioselectivity and Scalability
| Compound | Synthesis Method | Yield | ee (%) | Scalability | Application |
|---|---|---|---|---|---|
| (R)-9-Hydroxy... | Ru-catalyzed ATH | 92.1% | 99.9 | High (kg-scale) | Rimegepant intermediate |
| Amine36 | Engineered transaminase | 99% | 99.5 | Moderate | Rimegepant intermediate |
| TY-11345 (PPI) | Sulfoxidation & coupling | 60–70% | N/A | Moderate | Antiulcer agent |
| Thienopyrimidine derivatives | Cyclocondensation | 50–65% | N/A | Low | Anticancer agents |
Biological Activity
(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, also known as (R)-9-hydroxy-THP, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.2 g/mol
- CAS Number : 1190363-43-9
- IUPAC Name : (9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one
Neuropharmacological Effects
Research indicates that (R)-9-hydroxy-THP exhibits significant neuropharmacological effects, particularly in modulating glutamate receptors. It has been studied for its potential role as a modulator of NMDA receptor activity, which is crucial for synaptic plasticity and memory function.
- NMDA Receptor Modulation :
- Neuroprotective Properties :
Antioxidant Activity
(R)-9-hydroxy-THP has been evaluated for its antioxidant properties. In vitro studies have indicated that it can scavenge free radicals and reduce oxidative stress markers in neuronal cultures. This activity suggests a potential role in mitigating neurodegenerative processes associated with oxidative damage .
In Vivo Studies
A notable study investigated the effects of (R)-9-hydroxy-THP on animal models of neurodegeneration. The results indicated that administration of the compound led to improved cognitive performance in memory tasks compared to control groups. The underlying mechanism was attributed to enhanced synaptic transmission mediated by NMDA receptor activation .
Summary of Findings
| Property | Description |
|---|---|
| NMDA Modulation | Enhances NMDA receptor activity; potential cognitive benefits |
| Neuroprotection | Protects against excitotoxicity; reduces oxidative stress |
| Antioxidant Activity | Scavenges free radicals; mitigates oxidative damage |
Q & A
Basic: What are the primary synthetic routes for (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one?
The compound is synthesized via Ru-catalyzed asymmetric transfer hydrogenation (ATH) of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (compound 2). Key steps include:
- Catalyst selection : Ru complexes (e.g., CAT05) enable enantioselective reduction of the ketone at position 9 .
- Hydrogen donor : Formic acid provides optimal reactivity and stereochemical control under mild conditions (room temperature or 40°C) .
- Reaction optimization : Low catalyst loading (0.5 mol%) achieves 92.1% yield and 99.9% enantiomeric excess (ee) .
Advanced: How can enantioselectivity challenges in asymmetric synthesis be resolved?
The compound’s two carbonyl groups (positions 5 and 9) exhibit similar chemical environments, making selective reduction difficult. Methodological strategies include:
- Steric and electronic tuning : The proximity of the position 9 ketone to the pyridine nitrogen creates a unique electronic environment, favoring selective Ru-catalyzed reduction .
- Solvent and base effects : Polar aprotic solvents (e.g., THF) and tertiary amines (e.g., Et₃N) enhance catalytic efficiency and reduce side reactions .
- Chiral resolution validation : Chiral HPLC or X-ray crystallography confirms enantiopurity, resolving ambiguities in stereochemical assignments .
Basic: What spectroscopic methods confirm structural and enantiomeric purity?
- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 1.8–2.5 ppm for cycloheptane protons) verify the fused bicyclic structure .
- X-ray crystallography : Confirms chair conformation of the cycloheptane ring and spatial arrangement of substituents (e.g., dihedral angles between aromatic rings) .
- Chiral HPLC : Quantifies enantiomeric purity using chiral stationary phases (e.g., 99.9% ee reported in optimized ATH reactions) .
Advanced: How do reaction parameters influence scalability and reproducibility?
Scalability note : The ATH process is robust at >100 g scale, with consistent ee (>99.5%) and purity (>99.8%) .
Advanced: How can researchers resolve contradictions in reported enantioselectivity values?
Discrepancies in ee (e.g., 99.9% vs. 98.5%) may arise from:
- Catalyst batch variability : Impurities in Ru precursors can alter stereochemical outcomes. Use high-purity catalysts and standardize synthesis protocols .
- Analytical method differences : Cross-validate results using both chiral HPLC and optical rotation measurements .
- Substrate impurities : Ensure compound 2 is free of regioisomeric contaminants via LC-MS before reduction .
Basic: What is the compound’s role in rimegepant synthesis?
It serves as a key chiral intermediate for constructing rimegepant’s tricyclic core. Subsequent steps include:
- Silicon protection : Introduction of triisopropylsilyl (TIPS) groups at the hydroxyl moiety .
- Amination and functionalization : Coupling with fluorophenyl and imidazopyridine units to finalize the API structure .
Advanced: What strategies mitigate byproduct formation during scale-up?
- In situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR to detect intermediates (e.g., over-reduced diol byproducts) .
- Workflow design : Implement telescoped synthesis (no intermediate isolation) to minimize degradation .
- Crystallization control : Optimize anti-solvent addition (e.g., heptane) to improve crystal purity and reduce amorphous impurities .
Basic: How is the compound’s stability assessed under storage conditions?
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light to identify degradation pathways (e.g., oxidation at the hydroxyl group) .
- Stabilizers : Store under nitrogen with desiccants (silica gel) to prevent hydrolysis .
Advanced: How do computational methods aid in reaction optimization?
- DFT calculations : Model transition states to predict enantioselectivity trends with different Ru catalysts .
- Molecular docking : Simulate substrate-catalyst interactions to rationalize steric effects in ketone reduction .
Basic: What regulatory considerations apply to this intermediate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
